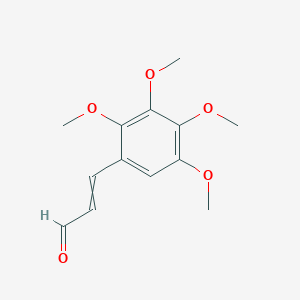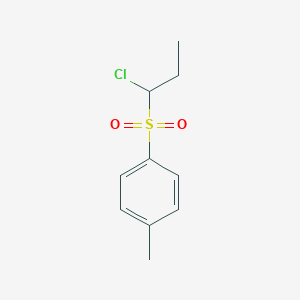
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is an organic compound with a complex structure that includes a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinic acids and sulfides.
Applications De Recherche Scientifique
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chloropropane-1-sulfonyl)-benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can lead to different chemical properties and applications compared to similar compounds.
Propriétés
Numéro CAS |
105199-35-7 |
|---|---|
Formule moléculaire |
C10H13ClO2S |
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
1-(1-chloropropylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-3-10(11)14(12,13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Clé InChI |
BMUURNNALJNLHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(S(=O)(=O)C1=CC=C(C=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


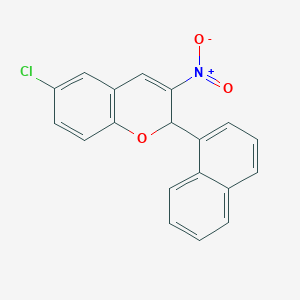
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
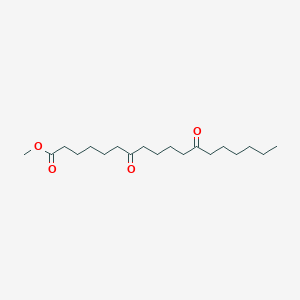
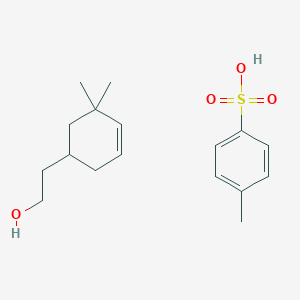
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
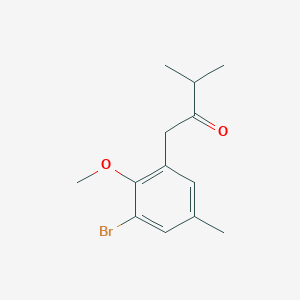
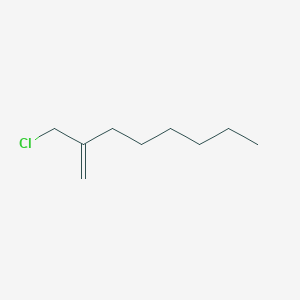
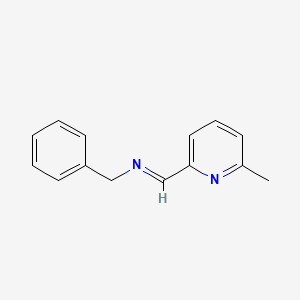
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)

![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
